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molecular formula C6H5InO7 B8343100 2-hydroxypropane-1,2,3-tricarboxylate;indium(3+) CAS No. 4194-69-8

2-hydroxypropane-1,2,3-tricarboxylate;indium(3+)

Cat. No. B8343100
M. Wt: 303.92 g/mol
InChI Key: VSEUCCPAJZHJSX-UHFFFAOYSA-K
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Patent
US05612016

Procedure details

Indium foil (226.3 mg) is dissolved in HCl and diluted with H2O to give 1.97×103 mol per 100 ml in 0.6 N HCl. Indium citrate solution is prepared by mixing 5 ul of 1.97×10-2M InCl3 (9.85×10-8 mol) with 94 ul of 0.1M ammonium citrate, pH 5.58 to give 9.85×10-4M indium citrate after addition of 1 ul of 111In (13 uCi) in 0.1M ammonium citrate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
InCl3
Quantity
5 μL
Type
reactant
Reaction Step Two
Quantity
94 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[In:1].[C:2]([O-:14])(=[O:13])[CH2:3][C:4]([CH2:9][C:10]([O-:12])=[O:11])([C:6]([O-:8])=[O:7])[OH:5].[NH4+].[NH4+].[NH4+]>Cl.O>[C:2]([O-:14])(=[O:13])[CH2:3][C:4]([CH2:9][C:10]([O-:12])=[O:11])([C:6]([O-:8])=[O:7])[OH:5].[In+3:1] |f:1.2.3.4,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[In]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
InCl3
Quantity
5 μL
Type
reactant
Smiles
Name
Quantity
94 μL
Type
reactant
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[NH4+].[NH4+].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Indium citrate solution is prepared

Outcomes

Product
Name
Type
product
Smiles
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[In+3]
Measurements
Type Value Analysis
AMOUNT: MOLARITY

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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